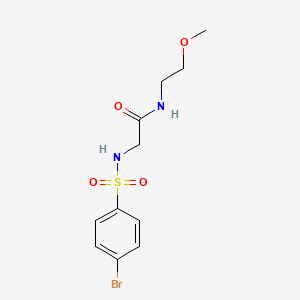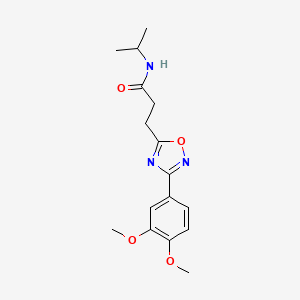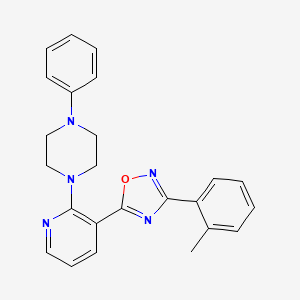
5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. The compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.
作用機序
The mechanism of action of 5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole is not fully understood. However, it has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. The compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole has been found to have significant biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models. It has also been found to have anxiolytic and antidepressant effects in animal models. The compound has been studied for its potential use in the treatment of various types of cancer and has been found to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
The advantages of using 5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole in lab experiments include its potential applications in medicine, its ability to reduce inflammation and pain, and its anxiolytic and antidepressant effects. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole. One direction is the further study of its potential use in the treatment of anxiety disorders and depression. Another direction is the study of its potential use in the treatment of various types of cancer. Additionally, the compound could be studied for its potential use in the treatment of other inflammatory conditions. Further studies are also needed to fully understand the mechanism of action of the compound and its potential toxicity.
合成法
The synthesis of 5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole has been achieved using various methods. One such method involves the reaction of 2-(4-phenylpiperazin-1-yl) pyridine-3-carboxylic acid with o-tolyl isocyanate in the presence of triethylamine. The reaction mixture is then heated to 120°C for 12 hours to obtain the target compound. Another method involves the reaction of 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylic acid with o-tolyl hydrazine in the presence of phosphorus oxychloride. The reaction mixture is then heated to 100°C for 6 hours to obtain the target compound.
科学的研究の応用
5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole has been found to have potential applications in medicine. The compound has been studied for its anti-inflammatory, analgesic, and antidepressant properties. It has also been found to have anxiolytic effects and has been studied for its potential use in the treatment of anxiety disorders. The compound has also been studied for its potential use in the treatment of various types of cancer.
特性
IUPAC Name |
3-(2-methylphenyl)-5-[2-(4-phenylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-18-8-5-6-11-20(18)22-26-24(30-27-22)21-12-7-13-25-23(21)29-16-14-28(15-17-29)19-9-3-2-4-10-19/h2-13H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWMWMNJWZCPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

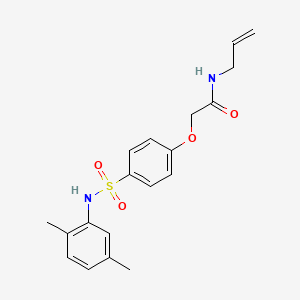

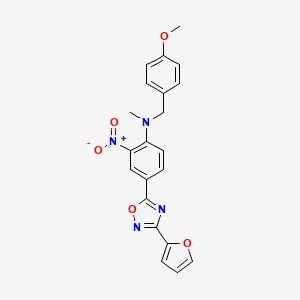
![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)




